1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea
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Overview
Description
3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiourea group attached to an indole moiety, which is further substituted with a methoxy and a methyl group, as well as a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the methoxy and methyl groups at the appropriate positions.
Thiourea Formation: The final step involves the reaction of the substituted indole with 4-nitrophenyl isothiocyanate to form the thiourea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may require strong bases or acids, depending on the desired functional group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA
- 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-CHLOROPHENYL)THIOUREA
Uniqueness
The uniqueness of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-NITROPHENYL)THIOUREA lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy, methyl, and nitrophenyl groups can enhance its interaction with biological targets and improve its stability.
Properties
Molecular Formula |
C19H20N4O3S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C19H20N4O3S/c1-12-16(17-11-15(26-2)7-8-18(17)21-12)9-10-20-19(27)22-13-3-5-14(6-4-13)23(24)25/h3-8,11,21H,9-10H2,1-2H3,(H2,20,22,27) |
InChI Key |
XZIWDSJNJHEDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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